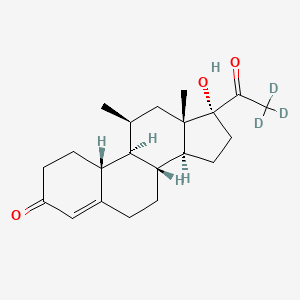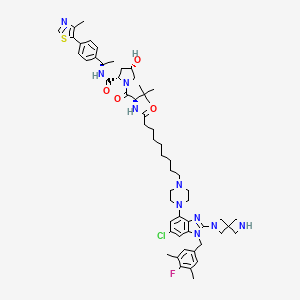
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a deuterium-labeled derivative of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
化学反应分析
Types of Reactions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学研究应用
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical chemistry, helping to study reaction mechanisms and pathways.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments due to its stable azo group
作用机制
The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: The non-deuterated version of the compound.
4-(Phenylazo)benzoic acid: Another azo compound with similar properties.
5-(Phenylazo)salicylic acid: A structurally related compound with similar applications
Uniqueness
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D |
InChI 键 |
JHDYSXXPQIFFJZ-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)


![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)





